An In-depth Technical Guide to 2,5-Dichloro-4-methoxypyridine
An In-depth Technical Guide to 2,5-Dichloro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2,5-Dichloro-4-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative that holds significant interest for researchers and professionals in organic synthesis, medicinal chemistry, and agrochemical development. Its unique structural arrangement, featuring two chlorine atoms at positions 2 and 5 and a methoxy group at position 4 on the pyridine ring, imparts distinct reactivity and makes it a valuable building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for selective chemical modifications, providing a versatile scaffold for the design and synthesis of novel compounds with potential biological activity. This guide provides a comprehensive overview of the known physical properties, synthetic considerations, reactivity, and potential applications of 2,5-Dichloro-4-methoxypyridine, with a focus on its relevance in drug discovery and development.
Physicochemical Properties
Understanding the physical and chemical properties of 2,5-Dichloro-4-methoxypyridine is fundamental to its application in a laboratory setting. These properties dictate the choice of appropriate solvents, reaction conditions, and purification methods.
Table 1: Physical and Chemical Properties of 2,5-Dichloro-4-methoxypyridine
| Property | Value | Source(s) |
| CAS Number | 1122090-95-2 | [1][2][3] |
| Molecular Formula | C₆H₅Cl₂NO | [4] |
| Molecular Weight | 178.02 g/mol | [4] |
| Boiling Point | 234.4 ± 35.0 °C at 760 Torr | [4] |
| Density | 1.363 ± 0.06 g/cm³ at 20 °C | [4] |
| Flash Point | 95.6 ± 25.9 °C | [4] |
| Melting Point | Not available | [5] |
| Solubility | No specific data available. Generally, dichlorinated pyridines exhibit solubility in common organic solvents like dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Solubility in non-polar solvents like hexanes may be limited, and it is expected to be poorly soluble in water. | [6][7][8][9] |
| Appearance | Not specified in available literature. Related compounds are often described as solids or liquids. | |
| XLogP3 | 2.4 | [4] |
Note: Some physical properties have been predicted or are based on closely related structures due to limited publicly available experimental data for this specific compound.
Spectral Data Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C-3 and C-6 positions of the pyridine ring. The methoxy group will present as a singlet in the upfield region, typically around 3.8-4.0 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbons attached to chlorine (C-2 and C-5) will be downfield, as will the carbon attached to the methoxy group (C-4). The remaining two aromatic carbons (C-3 and C-6) and the methoxy carbon will also have characteristic chemical shifts.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic peaks for C-H stretching of the aromatic ring and the methoxy group, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the methoxy group. The C-Cl stretching vibrations will appear in the fingerprint region.
Mass Spectrometry (Predicted)
The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (178.02 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and any chlorine-containing fragments.
Synthesis and Reactivity
Synthetic Approaches
While a specific, detailed experimental protocol for the synthesis of 2,5-Dichloro-4-methoxypyridine is not available in the searched literature, its synthesis can be conceptually designed based on established methods for preparing substituted pyridines. A plausible synthetic route could involve the chlorination and methoxylation of a suitable pyridine precursor. For instance, starting from a dihydroxypyridine and utilizing a chlorinating agent like phosphorus oxychloride (POCl₃) is a common strategy for introducing chlorine atoms onto the pyridine ring.[10][11] Subsequent selective methoxylation could then be achieved.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 2,5-Dichloro-4-methoxypyridine.
Reactivity Profile
The reactivity of 2,5-Dichloro-4-methoxypyridine is primarily governed by the two chlorine substituents, which are susceptible to nucleophilic aromatic substitution (SₙAr) and can participate in various cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atoms at the C-2 and C-5 positions can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. The regioselectivity of these reactions can be influenced by the electronic nature of the pyridine ring and the reaction conditions. Generally, the C-2 position in dichloropyridines is more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom.
Cross-Coupling Reactions
The chloro-substituents serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures. The ability to selectively functionalize one chlorine atom over the other is a key advantage in multi-step syntheses.
Applications in Drug Discovery and Agrochemicals
Dichlorinated pyridine scaffolds are prevalent in a variety of biologically active compounds, and 2,5-Dichloro-4-methoxypyridine represents a valuable starting material for the synthesis of such molecules.
Pharmaceutical Research
Substituted pyridines are a common motif in many approved drugs and clinical candidates. The 2,5-dichloropyridine core can be elaborated to generate libraries of compounds for screening against various biological targets, including protein kinases, which are implicated in cancer and inflammatory diseases. The methoxy group can also influence the compound's pharmacokinetic properties, such as metabolic stability and solubility. While specific examples of drugs derived directly from 2,5-Dichloro-4-methoxypyridine are not prominent in the literature, the utility of similar building blocks is well-established. For instance, substituted pyridines are key components of inhibitors of the p38 MAP kinase and Rho-kinase (ROCK).[7][12] The structural features of 2,5-Dichloro-4-methoxypyridine make it an attractive starting point for the development of novel kinase inhibitors and other therapeutic agents.
Agrochemical Development
Pyridine-based compounds are also widely used in the agrochemical industry as herbicides, insecticides, and fungicides. The dichlorinated pyridine core can be a key component in the design of new crop protection agents. The versatility of this scaffold allows for the systematic modification of its structure to optimize efficacy and selectivity.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2,5-Dichloro-4-methoxypyridine (CAS 1122090-95-2) is not widely available. However, based on the hazard information for structurally related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Dichlorinated pyridines are often classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[13]
General Handling Precautions:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust, fumes, or vapors.
-
Keep away from heat, sparks, and open flames.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
Conclusion
2,5-Dichloro-4-methoxypyridine is a valuable and versatile building block for organic synthesis, with significant potential in the fields of medicinal chemistry and agrochemical research. While detailed experimental data for this specific compound is somewhat limited in publicly available sources, its structural features and the known reactivity of related compounds provide a strong basis for its application in the design and synthesis of novel, functional molecules. As research in these areas continues, the utility of 2,5-Dichloro-4-methoxypyridine is likely to become even more apparent.
References
[Please note that while the following references were consulted, direct experimental data for 2,5-Dichloro-4-methoxypyridine was limited. Many of the insights are based on data for structurally similar compounds.]
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- Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology | Journal of Medicinal Chemistry - ACS Publications. (2021).
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- 17228-75-0 | 2,6-Dichloro-4-methoxypyridine - ChemScene. (n.d.).
- CAS 688047-08-7 | 4,5-Dichloro-2-methoxypyridine - Synblock. (n.d.).
- Application Note: Synthesis of Pyridine-Based Rho-Kinase (ROCK) Inhibitors Utilizing 2,4-Dichloro-5-nitropyridine - Benchchem. (n.d.).
- Solvent Miscibility Table - Sigma-Aldrich. (n.d.).
- Solvents and Polarity - Department of Chemistry : University of Rochester. (n.d.).
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